N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine
Description
N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine is a nitrobenzoxadiazole (NBD)-derivatized diamine compound. The structure comprises a 7-nitrobenzo[c][1,2,5]oxadiazol-4-yl (NBD) group conjugated to the terminal amine of butane-1,4-diamine (putrescine). The NBD moiety is a fluorogenic and chromogenic scaffold widely used in bioimaging and molecular probes due to its strong absorbance in the visible range (~470–540 nm) and sensitivity to microenvironmental changes . This compound has been explored in medicinal chemistry for applications ranging from kinase inhibitors to fluorescent probes for intraoperative imaging .
Properties
Molecular Formula |
C10H13N5O3 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
N'-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-2-6-12-7-3-4-8(15(16)17)10-9(7)13-18-14-10/h3-4,12H,1-2,5-6,11H2 |
InChI Key |
AGHCNLCZDDXGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N1-(7-nitrobenzo[c]oxadiazol-4-yl)butane-1,4-diamine typically involves nucleophilic aromatic substitution (SNAr) of a halogenated nitrobenzo[c]oxadiazole precursor with butane-1,4-diamine as the nucleophile. The key electrophilic intermediate is 4-chloro-7-nitrobenzo[c]oxadiazole (NBD-chloride), which reacts with the primary amine groups of butane-1,4-diamine to afford the target compound.
Detailed Synthetic Procedure
-
- Molar ratio: Typically 1:1 molar ratio of NBD-Cl to butane-1,4-diamine.
- Temperature: Room temperature or slightly elevated temperatures (e.g., 25–40 °C).
- Reaction time: Several hours to overnight (e.g., 10 min to 24 h depending on conditions).
- Stirring under inert atmosphere is sometimes employed to prevent oxidation.
Mechanism:
The nucleophilic primary amine of butane-1,4-diamine attacks the electron-deficient aromatic ring at the 4-position where the chlorine is attached, displacing the chloride ion and forming the NBD-amine linkage.-
- The product precipitates out or can be extracted.
- Purification is commonly performed by preparative thin-layer chromatography (TLC) on silica gel with solvent systems such as methylene chloride:methanol mixtures.
- Additional purification steps may include recrystallization or column chromatography.
Example Synthesis from Literature
A representative synthesis from patent EP2183230B9 describes the preparation of N1-(7-nitrobenzo[c]oxadiazol-4-yl)butane-1,4-diamine by reacting NBD-Cl with butane-1,4-diamine in a solvent mixture of dichloromethane and methanol with ammonium hydroxide as a base, followed by chromatographic purification.
Analytical Data and Characterization
The synthesized compound is characterized by several analytical techniques to confirm structure and purity:
| Technique | Observations/Results |
|---|---|
| Thin-Layer Chromatography (TLC) | Rf ~0.7 in CH2Cl2-MeOH-NH4OH (90/10/1) solvent system |
| Nuclear Magnetic Resonance (NMR) | 1H-NMR: Signals corresponding to aromatic protons of NBD and aliphatic protons of butane-1,4-diamine; 13C-NMR confirms carbon framework |
| Mass Spectrometry (MS) | Molecular ion peaks consistent with molecular weight of compound |
| Infrared Spectroscopy (IR) | Characteristic nitro group peaks (~1580 cm⁻¹), aromatic and aliphatic C-H stretches |
| Melting Point | Typically reported in the range of 160–165 °C for related derivatives |
Research Findings and Notes on Preparation
- The nucleophilic aromatic substitution reaction is efficient and selective due to the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack.
- Reaction yields vary depending on solvent, temperature, and purification method but are generally moderate to high (40–70% reported).
- The butane-1,4-diamine linker provides two primary amine sites, but mono-substitution at the 4-position of the NBD ring is favored under controlled stoichiometry.
- The compound exhibits strong fluorescence, making it valuable for biochemical labeling and fluorescent probe development.
- Purification by preparative TLC is a common practice, but column chromatography can also be employed for scale-up.
- The use of mild bases such as sodium hydrogen carbonate helps to neutralize HCl formed during the substitution without degrading the sensitive NBD moiety.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes | Reference |
|---|---|---|---|
| Electrophile Preparation | Use of 4-chloro-7-nitrobenzo[c]oxadiazole as electrophile | Commercially available or synthesized separately | |
| Nucleophilic Substitution | Reaction with butane-1,4-diamine | Room temperature, ethanol or acetone solvent, 1:1 molar ratio, 10 min to 24 h | |
| Base Addition | Sodium hydrogen carbonate or ammonium hydroxide to neutralize HCl | Mild base to avoid side reactions | |
| Purification | Preparative TLC or column chromatography | Silica gel, solvent system methylene chloride:methanol | |
| Characterization | NMR, MS, IR, TLC, melting point | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states or products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine has several applications in scientific research:
Fluorescent Probes: Due to its benzoxadiazole moiety, it can be used as a fluorescent probe in biological imaging and diagnostics.
Chemical Sensors: It can be employed in the development of sensors for detecting specific analytes.
Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: It may serve as a building block for designing new drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine involves its interaction with specific molecular targets. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function. These interactions can be exploited for therapeutic or diagnostic purposes.
Comparison with Similar Compounds
Shorter Diamine Chains
- N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine (147): Features a shorter ethane-1,2-diamine chain. The reduced chain length decreases molecular weight (MW: ~265 g/mol vs. ~293 g/mol for the butane analogue) and may enhance solubility in polar solvents.
- N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)propane-1,3-diamine : Intermediate chain length (propane) balances solubility and flexibility. Reported synthesis yields (19%) are lower than those of butane derivatives, possibly due to steric hindrance during conjugation .
Longer Diamine Chains
- N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)dodecane-1,12-diamine (12c) : A 12-carbon diamine chain significantly increases hydrophobicity (logP > 4) compared to the butane analogue (logP ~1.5), making it suitable for membrane-associated studies. However, excessive chain length can lead to aggregation in aqueous media, complicating biological applications .
Table 1: Comparison of Diamine Chain-Length Derivatives
*Estimated using fragment-based methods.
Derivatives with Functionalized Diamine Termini
- N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)-N4-phenylbenzo-1,4-diamine (Compound 7, ) : Incorporates a phenyl group at the distal amine. This modification enhances π-π stacking interactions, improving binding to aromatic-rich enzyme active sites (e.g., oxidoreductases). However, the bulky phenyl group reduces solubility in aqueous buffers.
- N2-(4-(Aminomethyl)phenyl)-5-chloro-N4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrimidine-2,4-diamine (145): A pyrimidine-linked derivative with a chlorophenyl group. The rigid pyrimidine core and halogen substituent increase selectivity for kinase ATP-binding pockets, as demonstrated in focal adhesion kinase (FAK) inhibition studies (IC50: <100 nM) .
Table 2: Functional Group Modifications and Bioactivity
*Solubility data approximated from synthesis protocols.
Enzymatic and Fluorescence Properties
- DAO Substrate Activity : The butane-1,4-diamine backbone mimics putrescine, a natural DAO substrate. However, the NBD group reduces enzymatic degradation rates. In DAO assays, the parent compound shows ~50% lower activity compared to putrescine (DAO activity: ~14 mU vs. 28 mU for histamine) .
- Fluorescence Properties: The NBD group exhibits solvatochromism, with emission maxima shifting from 540 nm (apolar environments) to 560 nm (polar). Compared to bis-NBD derivatives (e.g., N,N-Bis(7-nitrobenzoxadiazol-4-yl)cystamine in ), the mono-NBD derivative has lower quantum yield (Φ ~0.3 vs. Φ ~0.5 for bis-NBD) but avoids self-quenching issues .
Biological Activity
N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine is a compound that has garnered attention for its biological activities, particularly in the field of fluorescence and potential therapeutic applications. This article summarizes its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H9N5O3
- Molecular Weight : 223.19 g/mol
- CAS Number : 190324-44-8
The structure features a nitro-substituted benzo[c][1,2,5]oxadiazole moiety linked to a butane-1,4-diamine backbone, which contributes to its unique properties.
1. Fluorescent Properties
The incorporation of the 7-nitrobenzoxadiazol (NBD) moiety imparts significant fluorescent properties to the compound. This characteristic enables its use as a fluorescent probe in various biological studies. For instance:
- Application in Membrane Studies : NBD-labeled lipids are utilized to investigate membrane dynamics and lipid-protein interactions. The fluorescence allows for real-time monitoring of lipid behavior in biological membranes .
2. Metal Ion Sensing
Recent studies have demonstrated that derivatives of this compound exhibit high sensitivity to zinc ions (Zn²⁺). The compound can selectively detect Zn²⁺ in the presence of other metal ions such as Ca²⁺ and Mg²⁺. This selectivity is crucial for applications in biological systems where zinc plays a vital role in enzymatic functions and cellular signaling .
Case Studies
Case Study 1: Zinc Detection in Biological Systems
A study reported that the compound was successfully used to determine Zn²⁺ concentrations in pancreatic β cells and zebrafish larvae using fluorescence detection methods. The linear response observed for Zn²⁺ concentrations ranged from 1 to 10 μM, showcasing its potential for biological monitoring .
Case Study 2: Membrane Dynamics
Research involving NBD-labeled lipids demonstrated their utility in studying membrane fusion processes and lipid dynamics. The orientation of NBD within lipid bilayers was analyzed using spectroscopic methods, providing insights into lipid organization and interactions within cellular membranes .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
